Cas no 61865-02-9 (1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride)

1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride
- 1-(9-CHLOROMETHYL ANTHRACENE)-3-METHYLIMIDAZOLIUM CHLORIDE
- 1-(anthracen-9-ylmethyl)-3-methyl-1,2-dihydroimidazol-1-ium,chloride
-
計算された属性
- せいみつぶんしりょう: 290.9751
じっけんとくせい
- PSA: 9.14
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD44000781-1g |
1-(9-Chloromethyl anthracene)-3-methylimidazolium chloride |
61865-02-9 | 97% | 1g |
$1090 | 2024-07-18 |
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chlorideに関する追加情報
Comprehensive Overview of 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride (CAS No. 61865-02-9)
The compound 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride (CAS No. 61865-02-9) is a specialized imidazolium-based ionic liquid with a unique anthracene-functionalized structure. This chemical has garnered significant attention in recent years due to its potential applications in advanced materials, organic electronics, and catalysis. Researchers and industry professionals are increasingly exploring its properties, particularly its photophysical characteristics and solubility behavior, which make it a promising candidate for next-generation technologies.
One of the most intriguing aspects of 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride is its fluorescence properties. The anthracene moiety in its structure enables strong UV-visible absorption and emission, making it valuable for sensor development and optoelectronic devices. Recent studies have highlighted its potential in bioimaging and molecular probes, aligning with the growing demand for non-invasive diagnostic tools. Users searching for "fluorescent ionic liquids" or "anthracene derivatives applications" will find this compound highly relevant to their interests.
In the realm of green chemistry, 61865-02-9 stands out as a tunable solvent with low volatility and high thermal stability. These attributes address key concerns in sustainable synthesis, a hot topic among environmental researchers. The compound's ability to act as a phase-transfer catalyst further enhances its utility in organic transformations, answering frequent queries about "eco-friendly catalysts" and "ionic liquids in synthesis." Its modular design allows for customization, catering to specific reaction requirements.
The structure-activity relationship of 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride has been a focal point for computational chemists. Molecular dynamics simulations reveal how the cation-anion interactions influence its solvation dynamics, a subject often searched in relation to "ionic liquid behavior prediction." These insights are critical for designing task-specific ionic liquids, a trending niche in materials science.
From an industrial perspective, the compound's compatibility with polymer matrices has sparked interest in smart coatings and conductive films. Its thermal degradation resistance meets the stringent requirements of high-performance materials, addressing common search terms like "heat-resistant additives." Manufacturers exploring "functionalized ionic liquids for composites" will find its anthracene-imidazolium hybrid system particularly innovative.
Quality control protocols for CAS No. 61865-02-9 emphasize HPLC purity analysis and spectroscopic characterization, reflecting the precision needed for research-grade chemicals. This aligns with laboratory professionals searching for "analytical methods for ionic liquids." The compound's shelf stability under anhydrous conditions also answers practical storage concerns frequently raised in chemical handling forums.
Emerging applications in energy storage systems have positioned 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride as a potential electrolyte component. Its redox stability and ionic conductivity are being evaluated for battery technologies, tapping into the booming interest in "next-gen energy materials." Computational studies comparing its performance with conventional electrolytes frequently appear in materials chemistry literature.
In academic circles, synthetic routes to 61865-02-9 are often discussed alongside N-alkylation optimization techniques. The quaternization reaction of imidazole with 9-(chloromethyl)anthracene represents a classic example of heterocyclic chemistry, answering educational queries about "imidazolium salt preparation." Detailed NMR spectral data of the compound serve as valuable references for students interpreting aromatic proton signals.
The compound's structure-property correlations continue to inspire molecular design strategies across multiple disciplines. Whether investigating its supramolecular interactions or engineering hybrid materials, 1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride remains at the forefront of functional material innovation. Its multifaceted nature perfectly addresses the interdisciplinary searches prevalent in modern scientific databases.
61865-02-9 (1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride) 関連製品
- 1804446-42-1(3-(Difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetic acid)
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 52578-37-7(ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)
- 2138084-71-4(1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)
- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)
- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)



